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Compound Focus: TTT 3002

CAS No.: 871037-95-5

Cat. No.: S548056

TTT-3002 is a novel, small-molecule tyrosine kinase inhibitor of the indolocarbazole class [1]. The following

data summarizes its activity against FLT3 D835Y in comparison with other mutations.

Table 1: In Vitroe Inhibitory Activity (ICso) of TTT-3002

FLT3/ITD with F691L

Assay Type FLT3/ITD FLT3/D835Y "Gatekeeper" Key Context
Mutation

Anti-proliferation (Cell <1.0nM 4.1 nM Active (specific value  Maintains

Viability) [2] [3] not provided) potency against
resistant
mutations

FLT3 100 - 250  Potent activity Information not Most potent FLT3

Autophosphorylation [1] pM confirmed provided inhibitor reported
at the time

Table 2: Comparative Inhibitor Activity Against FLT3 D835Y (Proliferation ICso)

FLT3 Inhibitor ICso0 against FLT3/D835Y Activity Relative to TTT-3002

TTT-3002 [3] 4.1 nM (Benchmark)

© 2026 Smolecule. All rights reserved. 1/5 Tech Support


https://www.smolecule.com/products/s548056?utm_src=pdf-body
https://www.smolecule.com/products/s548056?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC3945863/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4301261/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5355235/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3945863/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5355235/
https://www.smolecule.com/products/s548056?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

FLT3 Inhibitor ICs0 against FLT3/D835Y Activity Relative to TTT-3002
Sorafenib [2] [3] > 2000 nM Inactive / Significantly less potent
Quizartinib (AC220) [2] [3] > 100 nM Inactive / Significantly less potent
Lestaurtinib (CEP-701) [3] 9.8 nM Approximately 2-fold less potent
Midostaurin (PKC412) [3] 10.0 nM Approximately 2-fold less potent

Detailed Experimental Protocols

The key findings on TTT-3002 are based on the following standardized experimental methods:

¢ Cell-Based Proliferation (MTT) Assay: The half-maximal inhibitory concentration (ICso) for cell
proliferation was determined using the MTT colorimetric assay [1]. Briefly, FLT3-mutant human
leukemia cell lines (e.g., MV4-11 for ITD) or Ba/F3 cells engineered to express specific FLT3 mutants
(e.g., D835Y) were seeded in 96-well plates and cultured with serially diluted TTT-3002 for a set
period (typically 48-72 hours). MTT reagent was added, and the optical density of the formazan
product, which correlates with the number of viable cells, was measured at 570 nm. ICso values were
calculated by linear regression analysis relative to a DMSO vehicle control [2] [1].

¢ Immunoprecipitation and Western Blotting for FLT3 Phosphorylation: To measure direct target
inhibition, cells were treated with TTT-3002 for a short period (e.g., 1 hour) [2] [1]. Whole-cell protein
extracts were prepared, and the FLT3 receptor was isolated from the lysate via immunoprecipitation
using an FLT3-specific antibody. The immunoprecipitated proteins were then separated by SDS-
PAGE, transferred to a membrane, and probed with antibodies against phosphorylated tyrosine (e.g.,
4G10) and total FLT3. The level of phosphorylated FLT3, indicative of its activation state, was
visualized and quantified using methods like enhanced chemiluminescence or a LI-COR imager, and
the 1Cso for autophosphorylation was determined [2] [1].

¢ In Vivo Mouse Models: The in vivo efficacy of TTT-3002 was evaluated in mouse transplantation
models of leukemia [2] [1]. For example, mice were injected via tail vein with Ba/F3 cells engineered
to express a resistant FLT3 mutant (e.g., F691L/ITD) and a luciferase reporter gene. After
engraftment was confirmed by bioluminescence imaging, mice were treated with TTT-3002 (e.g., 6
mg/kg) or a control inhibitor (e.g., sorafenib) via oral gavage for several weeks. Tumor burden was
monitored weekly by measuring bioluminescence, and survival was tracked. Studies also assessed
disease progression in organs by measuring spleen weight and performing histopathological analysis
on bone marrow and other tissues [2] [1].
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Mechanism of Action & Resistance

The following diagram illustrates the mechanism of FLT3 activation and inhibition by TTT-3002.
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FLT3 Signaling and TTT-3002 Inhibition

e Overcoming Resistance: The D835Y mutation is located in the activation loop of the FLT3 kinase
domain and stabilizes the active conformation, which reduces the binding affinity of many type I
inhibitors like sorafenib and quizartinib [2] [4]. TTT-3002 was identified for its ability to overcome this
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mechanism, maintaining potent activity against D835Y and other activation loop mutants, as well as
the gatekeeper F691L mutation that confers resistance to other agents [2].

¢ Protein Binding: A potential reason for the clinical failure of earlier FLT3 inhibitors (e.g., lestaurtinib)
is high binding to human plasma proteins, which drastically reduces the fraction of free, active drug
available [2]. Studies indicated that TTT-3002 is only moderately protein bound in human plasma,
predicting a better likelihood of achieving effective FLT3 inhibition in patients [2].

Conclusion and Research Context

In summary, TTT-3002 emerged as a highly potent FLT3 inhibitor in preclinical studies, with notable
picomolar to low nanomeolar activity against the resistant D835Y mutation [2] [3] [1]. Its profile

suggests potential to overcome major clinical limitations of earlier FLT3 inhibitors.

It is important to note that the search results indicate this compound was primarily investigated in the 2014-
2017 timeframe. For the most current status of this research pathway, I recommend consulting clinical trial
databases and recent scientific literature to see if TTT-3002 or optimized derivatives have progressed toward

clinical development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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